Semoxind
Description
Semoxind is an isatin-derived hybrid compound recognized for its anticancer properties. Structurally, it incorporates an isatin core (indole-2,3-dione) modified with pharmacophores to enhance target specificity and bioavailability . Its mechanism of action involves dual inhibition of guanylate cyclase and histone deacetylases (HDACs), which disrupts cancer cell proliferation and apoptosis pathways . Preclinical studies demonstrate efficacy against multiple cancer types, including breast, lung, and colorectal carcinomas, with IC50 values ranging from 0.8–5.2 μM in vitro . Unlike traditional chemotherapeutics, this compound exhibits reduced toxicity to non-cancerous cells, positioning it as a promising candidate for clinical translation.
Properties
CAS No. |
186610-95-7 |
|---|---|
Molecular Formula |
C8H5BrIN |
Synonyms |
Semoxind |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Profiles of this compound and Analogues
Mechanistic Differences
- Guanylate Cyclase Inhibition : this compound uniquely targets guanylate cyclase, a regulator of cyclic GMP signaling, which is less prominent in Sunitinib’s kinase-focused activity .
- HDAC Selectivity : Unlike Isatin-β-thiosemicarbazone, which primarily chelates iron to inhibit ribonucleotide reductase, this compound directly inhibits HDACs, altering epigenetic regulation .
Pharmacokinetic and Efficacy Contrasts
- Bioavailability : Sunitinib’s poor aqueous solubility (0.05 mg/mL) limits its administration to oral formulations, whereas this compound’s moderate solubility (1.2 mg/mL) supports broader delivery routes .
- Therapeutic Index: this compound’s IC50 in normal cells (>20 μM) exceeds its cytotoxic range in cancer cells, reducing off-target effects compared to Isatin-β-thiosemicarbazone, which shows narrow selectivity (IC50 = 5–15 μM in normal cells) .
Clinical and Preclinical Advancements
- Sunitinib: As an FDA-approved drug, it has well-documented efficacy in renal cell carcinoma but faces challenges like cardiotoxicity and acquired resistance .
- This compound : Preclinical data highlight synergy with platinum-based drugs, achieving 60–75% tumor regression in murine models, though phase I trials are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
